molecular formula C12H10F2O2 B13630479 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B13630479
M. Wt: 224.20 g/mol
InChI Key: PVWLDKGMBDOYEE-UHFFFAOYSA-N
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Description

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one is a fluorinated organic compound with the molecular formula C11H9F2O2 It is known for its unique structural features, which include a benzofuran ring substituted with two fluorine atoms and a methylpropanone group

Preparation Methods

The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-difluorobenzofuran and 2-methylpropan-1-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Synthetic Routes: One common synthetic route involves the Friedel-Crafts acylation of 6,7-difluorobenzofuran with 2-methylpropan-1-one in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties to the final products.

Mechanism of Action

The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of receptors by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

1-(6,7-Difluorobenzofuran-2-yl)-2-methylpropan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(6,7-difluoro-1-benzofuran-2-yl)ethan-1-one and 1-(6,7-difluoro-1-benzofuran-2-yl)propan-1-one share structural similarities with this compound.

    Uniqueness: The presence of the methylpropanone group in this compound distinguishes it from other similar compounds. This unique structural feature imparts specific chemical and biological properties to the compound.

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

1-(6,7-difluoro-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H10F2O2/c1-6(2)11(15)9-5-7-3-4-8(13)10(14)12(7)16-9/h3-6H,1-2H3

InChI Key

PVWLDKGMBDOYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C(=C(C=C2)F)F

Origin of Product

United States

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